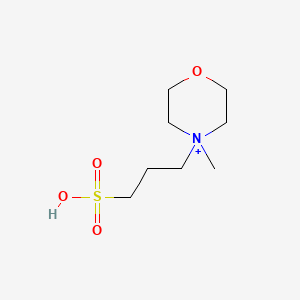
4-Methyl-4-(3-sulfopropyl)morpholin-4-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-(3-sulfopropyl)morpholin-4-ium is a chemical compound with the molecular formula C8H18NO4S It is a morpholine derivative, characterized by the presence of a methyl group and a sulfopropyl group attached to the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(3-sulfopropyl)morpholin-4-ium typically involves the reaction of morpholine with appropriate alkylating agents. One common method is the reaction of morpholine with 3-chloropropyl sulfonic acid under basic conditions to introduce the sulfopropyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-(3-sulfopropyl)morpholin-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-4-(3-sulfopropyl)morpholin-4-ium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biological probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-(3-sulfopropyl)morpholin-4-ium involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of certain enzymes, affecting their activity. The sulfopropyl group plays a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylmorpholine: Lacks the sulfopropyl group, making it less reactive in certain chemical reactions.
4-(3-Sulfopropyl)morpholine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
Uniqueness
4-Methyl-4-(3-sulfopropyl)morpholin-4-ium is unique due to the presence of both the methyl and sulfopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C8H18NO4S+ |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
3-(4-methylmorpholin-4-ium-4-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C8H17NO4S/c1-9(4-6-13-7-5-9)3-2-8-14(10,11)12/h2-8H2,1H3/p+1 |
Clave InChI |
OUBXNWVHYCHHDP-UHFFFAOYSA-O |
SMILES canónico |
C[N+]1(CCOCC1)CCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B11762913.png)
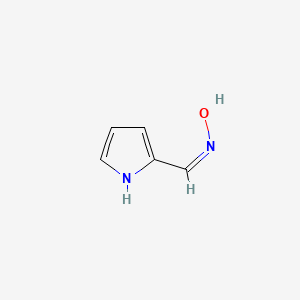

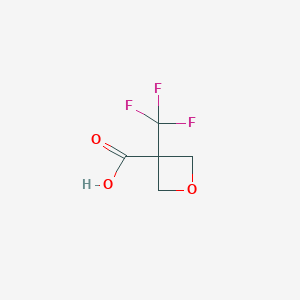



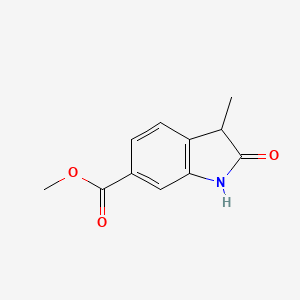
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(furan-2-yl)methanone](/img/structure/B11762969.png)
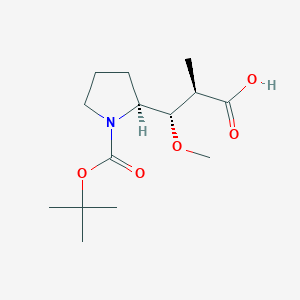
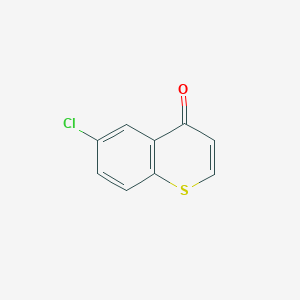
![ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate](/img/structure/B11762974.png)
![2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine](/img/structure/B11762987.png)

